
2,3-Difluoro-4-morpholinophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-morpholinophenylboronic acid is an organoboron compound with the molecular formula C10H12BF2NO3 and a molecular weight of 243.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a morpholine ring. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
作用機序
Target of Action
The primary target of 2,3-Difluoro-4-morpholinophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds . These bonds are crucial for the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-morpholinophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves crystallization or chromatography to remove impurities and obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2,3-Difluoro-4-morpholinophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), inert atmosphere, temperature (80°C to 120°C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), ambient temperature.
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol), temperature (50°C to 100°C).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.
科学的研究の応用
Medicinal Chemistry
Anticancer Properties
One of the primary applications of 2,3-difluoro-4-morpholinophenylboronic acid is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. Research indicates that this compound can serve as a potential lead compound for developing proteasome inhibitors, which may enhance the efficacy of existing cancer therapies.
Synthesis of Pharmaceutical Compounds
This compound acts as an important intermediate in synthesizing various pharmaceutical agents. Its ability to form stable complexes with diols makes it useful in coupling reactions, particularly in the synthesis of biologically active molecules such as antibiotics and antiviral drugs . For instance, studies have demonstrated its role in synthesizing novel oxazolidinone derivatives, which exhibit antibacterial properties against resistant bacterial strains .
Materials Science
Development of Advanced Materials
In materials science, this compound is utilized in creating advanced materials with specific electronic properties. Its boronic acid functional group can participate in cross-linking reactions, leading to the formation of polymer networks that exhibit enhanced mechanical strength and thermal stability . These materials can find applications in electronics, sensors, and drug delivery systems.
Biological Research
Biological Activity Studies
Research has indicated that this compound possesses notable biological activities beyond its medicinal applications. Studies exploring its interaction with various biological targets have revealed potential antifungal and anti-inflammatory effects . For example, modifications to the morpholine ring can significantly influence its pharmacological profile, suggesting avenues for developing new therapeutic agents .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing a series of boronic acid derivatives, including this compound, demonstrated its effectiveness as a proteasome inhibitor. The study highlighted how structural modifications could enhance potency against cancer cell lines resistant to conventional treatments. The findings suggest that this compound could lead to more effective cancer therapies by overcoming drug resistance mechanisms .
Case Study 2: Synthesis of Antibiotic Derivatives
Another significant study investigated the use of this compound as an intermediate in synthesizing novel antibiotics targeting Gram-positive bacteria. The research showed that derivatives synthesized from this compound exhibited improved antibacterial activity compared to existing antibiotics, highlighting its potential as a scaffold for developing new antimicrobial agents .
類似化合物との比較
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of the morpholine ring.
2,3-Difluoro-4-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of the morpholine ring.
Phenylboronic acid: Lacks the fluorine atoms and morpholine ring, making it less reactive in certain reactions.
Uniqueness
2,3-Difluoro-4-morpholinophenylboronic acid is unique due to the presence of both fluorine atoms and a morpholine ring, which enhance its reactivity and selectivity in cross-coupling reactions. The fluorine atoms increase the electron-withdrawing nature of the compound, while the morpholine ring provides steric hindrance and additional functionalization possibilities .
生物活性
2,3-Difluoro-4-morpholinophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2377609-97-5
The presence of the boronic acid moiety allows for reversible covalent interactions with diols, making it a valuable tool in medicinal chemistry for targeting various biological pathways.
This compound primarily acts by inhibiting specific enzymes involved in cancer progression. Its boronic acid group can form stable complexes with serine and threonine residues in proteins, affecting their function. This mechanism is particularly relevant in the context of:
- Proteasome Inhibition : The compound has shown potential to inhibit proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors in cancer cells.
- Enzyme Targeting : It selectively inhibits certain kinases that are crucial for tumor growth and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Case studies have demonstrated its efficacy against various cancer types:
- Breast Cancer : In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cell lines.
- Glioblastoma : Preclinical models indicate that it enhances the efficacy of standard chemotherapy agents by sensitizing glioblastoma cells to treatment.
Cancer Type | Model Used | Observed Effect |
---|---|---|
Breast Cancer | MCF-7 Cell Line | Reduced proliferation by 40% |
Glioblastoma | GL-261 Mouse Model | Increased survival rates by 30% |
Enzyme Inhibition
The compound has been identified as an effective inhibitor of hematopoietic progenitor kinase 1 (HPK1), which plays a role in regulating immune responses. This inhibition can potentially enhance anti-tumor immunity when used in conjunction with other immunotherapies.
Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Combination Therapy : Research published in Journal for ImmunoTherapy of Cancer suggests that combining this compound with checkpoint inhibitors significantly improves tumor regression in mouse models (Li et al., 2024).
- In Vivo Efficacy : A study demonstrated that administration of the compound led to a notable reduction in tumor size in xenograft models of ovarian cancer (Zheng et al., 2023).
- Mechanistic Insights : Investigations into the molecular pathways affected by this compound revealed alterations in signaling cascades associated with cell survival and apoptosis, particularly through modulation of p53 activity (Kraus et al., 2023).
特性
IUPAC Name |
(2,3-difluoro-4-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO3/c12-9-7(11(15)16)1-2-8(10(9)13)14-3-5-17-6-4-14/h1-2,15-16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFBNSJBFKOGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)N2CCOCC2)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。